

Physical and chemical properties of Dimethyl 4-nitrophthalate

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Compound of Interest

Compound Name: *Dimethyl 4-nitrophthalate*

Cat. No.: *B1346564*

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An In-depth Technical Guide to **Dimethyl 4-nitrophthalate**

Authored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the physical and chemical properties of **Dimethyl 4-nitrophthalate**, complete with experimental protocols and data presented for clarity and ease of use.

Chemical Identity and Physical Properties

Dimethyl 4-nitrophthalate is an organic compound classified as a phthalate ester. It presents as a white to light yellow crystalline powder.[\[1\]](#)[\[2\]](#) This compound serves as a key intermediate in various organic syntheses and has applications in the production of pharmaceutical chemicals.[\[1\]](#)[\[2\]](#)

Table 1: Physical and Chemical Properties of **Dimethyl 4-nitrophthalate**

Property	Value	Reference
CAS Number	610-22-0	[3]
Molecular Formula	C ₁₀ H ₉ NO ₆	[3]
Molecular Weight	239.18 g/mol	[3]
Appearance	White to light yellow crystalline powder	[1][2]
Melting Point	64-66 °C	[3]
Boiling Point	192-195 °C at 25 mmHg	[3]
Solubility	Sparingly soluble in chloroform and ethyl acetate.	[4]

Experimental Protocols

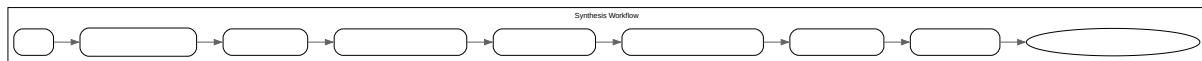
Synthesis of Dimethyl 4-nitrophthalate via Fischer Esterification

This protocol describes the synthesis of **Dimethyl 4-nitrophthalate** from 4-nitrophthalic acid and methanol, a classic example of a Fischer esterification reaction. The reaction is catalyzed by a strong acid, typically sulfuric acid, and driven to completion by using an excess of the alcohol and removing the water formed during the reaction.

Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-nitrophthalic acid (1 equivalent) and an excess of methanol (e.g., 10-20 equivalents).
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.
- Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent, such as ethyl acetate.
- Neutralization: The organic solution is washed sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine.
- Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude **Dimethyl 4-nitrophthalate**.



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Synthesis of **Dimethyl 4-nitrophthalate**.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For **Dimethyl 4-nitrophthalate**, a mixed solvent system of ethyl acetate and a non-polar solvent like hexane or heptane is often effective.

Methodology:

- Dissolution: Dissolve the crude **Dimethyl 4-nitrophthalate** in a minimal amount of hot ethyl acetate.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Slowly add a non-polar solvent (e.g., hexane or heptane) to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

- Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of cold solvent (the same solvent mixture used for crystallization) to remove any remaining impurities.
- Drying: Dry the crystals under vacuum to remove any residual solvent.



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Purification of **Dimethyl 4-nitrophthalate**.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The proton NMR spectrum of **Dimethyl 4-nitrophthalate** is expected to show signals corresponding to the aromatic protons and the methyl protons of the ester groups.

- **Aromatic Protons:** The three protons on the benzene ring will appear in the downfield region (typically δ 7.0-9.0 ppm). Due to the electron-withdrawing effects of the nitro group and the two ester groups, these protons will be deshielded. The splitting pattern will be complex due to spin-spin coupling between the adjacent protons.
- **Methyl Protons:** The six protons of the two methyl ester groups will appear as a singlet in the upfield region (typically δ 3.5-4.0 ppm), as they are chemically equivalent and have no adjacent protons to couple with.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

- **Carbonyl Carbons:** The carbons of the two ester carbonyl groups are expected to appear in the most downfield region of the spectrum (typically δ 160-180 ppm).
- **Aromatic Carbons:** The six carbons of the benzene ring will resonate in the aromatic region (typically δ 120-150 ppm). The carbon atom attached to the nitro group will be significantly deshielded.
- **Methyl Carbons:** The carbons of the two methyl groups will appear in the most upfield region (typically δ 50-60 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Dimethyl 4-nitrophthalate** is expected to show characteristic absorption bands for the ester and nitro functional groups.

Table 2: Expected IR Absorption Bands

Wavenumber (cm^{-1})	Functional Group	Description
~3100-3000	Aromatic C-H	Stretching vibration
~1730	C=O (Ester)	Strong, sharp stretching vibration
~1600, 1475	Aromatic C=C	Stretching vibrations
~1530, 1350	N-O (Nitro)	Asymmetric and symmetric stretching vibrations
~1250-1000	C-O (Ester)	Stretching vibration

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of **Dimethyl 4-nitrophthalate**, the molecular ion peak (M^+) would be observed at m/z 239. Common fragmentation patterns for phthalate esters involve the loss of the alkoxy group (-OCH₃) and cleavage of the ester group.

Reactivity and Stability

Dimethyl 4-nitrophthalate is a stable compound under normal laboratory conditions. The presence of the nitro group makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution reactions. The ester groups can undergo hydrolysis under acidic or basic conditions to yield 4-nitrophthalic acid and methanol.

Safety and Handling

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling **Dimethyl 4-nitrophthalate**. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS).

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